molecular formula C17H15F2N3O2 B2464086 N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477868-59-0

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2464086
CAS No.: 477868-59-0
M. Wt: 331.323
InChI Key: GVPKPBHZOBGLME-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a quinazoline-derived small molecule characterized by a 6,7-dimethoxyquinazoline core and a benzylamine substituent at the 4-position. The benzyl group is further substituted with fluorine atoms at the 2- and 5-positions of the phenyl ring. This structural motif is common in tyrosine kinase inhibitors (TKIs), particularly those targeting epidermal growth factor receptor (EGFR). The methoxy groups enhance solubility and electronic stability, while the fluorinated benzyl moiety modulates lipophilicity and target binding affinity .

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPKPBHZOBGLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

Procedure :

  • Starting material : 6,7-Dimethoxyquinazoline-2,4-dione (prepared via condensation of 6,7-dimethoxyanthranilic acid with urea).
  • Chlorination : Reflux with phosphorus oxychloride (POCl₃, 6 mL) and N,N-dimethylaniline (0.6 mL) for 5 hours.
  • Workup : Quench in ice-water, filter, and dry to yield 2,4-dichloro-6,7-dimethoxyquinazoline (85% yield).

Key Data :

Parameter Value
Temperature 110–120°C
Reaction Time 5 hours
Yield 85%

Amination at Position 4

Procedure :

  • Substitution : Reflux 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) with (2,5-difluorophenyl)methylamine (4 mmol) in isopropanol (5 mL) for 8 hours.
  • Workup : Cool, filter, and recrystallize from ethanol to isolate 2-chloro-N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (72% yield).

Challenges :

  • Competing substitution at position 2 minimized by steric and electronic factors (4-position more electrophilic).
  • Excess amine (1.2 eq) ensures complete conversion.

Dechlorination at Position 2

Procedure :

  • Catalytic Hydrogenation : Treat 2-chloro intermediate with H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 12 hours.
  • Workup : Filter catalyst, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

Parameter Value
Catalyst Loading 5% Pd/C
Yield 68%
Purity (HPLC) 98.5%

Mechanism :

  • Heterogeneous hydrogenolysis cleaves the C–Cl bond, replacing it with hydrogen.

Route 2: Selective 4-Chloroquinazoline Synthesis

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Procedure :

  • Cyclization : Heat 6,7-dimethoxyanthranilic acid (10 mmol) with formamide (20 mL) at 150°C for 6 hours to form 4-hydroxy-6,7-dimethoxyquinazoline.
  • Chlorination : Reflux 4-hydroxy intermediate with POCl₃ (10 mL) and catalytic N,N-dimethylformamide (DMF, 0.1 mL) for 3 hours.

Key Data :

Parameter Value
Yield (Cyclization) 78%
Yield (Chlorination) 90%

Direct Amination

Procedure :

  • Substitution : React 4-chloro-6,7-dimethoxyquinazoline (5 mmol) with (2,5-difluorophenyl)methylamine (6 mmol) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours.
  • Workup : Dilute with water, extract with dichloromethane, and purify via recrystallization (methanol).

Key Data :

Parameter Value
Yield 81%
Solvent DMSO
Reaction Time 12 hours

Advantages :

  • Avoids 2-chloro byproduct, eliminating dechlorination steps.
  • Higher overall yield (81% vs. Route 1’s 68%).

Route 3: Reductive Amination Approach

Synthesis of 4-Amino-6,7-dimethoxyquinazoline

Procedure :

  • Nitrilation : Treat 6,7-dimethoxyquinazolin-4-ol with ammonium chloride and hexamethyldisilazane (HMDS) in acetonitrile under microwave irradiation (100°C, 30 min).
  • Isolation : Filter and wash with cold ether to obtain 4-amino-6,7-dimethoxyquinazoline (88% yield).

Alkylation with (2,5-Difluorophenyl)methyl Bromide

Procedure :

  • Coupling : Stir 4-aminoquinazoline (5 mmol) with (2,5-difluorophenyl)methyl bromide (6 mmol) and potassium carbonate (10 mmol) in acetonitrile at 60°C for 6 hours.
  • Workup : Concentrate and purify via flash chromatography (dichloromethane:methanol, 95:5).

Key Data :

Parameter Value
Yield 75%
Reaction Time 6 hours

Mechanism :

  • SN2 displacement of bromide by the primary amine.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 68% 81% 75%
Steps 3 2 2
Key Challenge Dechlorination Chlorination Selectivity Alkylation Efficiency
Scalability Moderate High High

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, quinazoline H-5), 7.30–7.15 (m, 2H, Ar–F), 4.85 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
  • ¹³C NMR : δ 162.1 (C=N), 154.0 (C-O), 130.5–115.2 (Ar–F), 56.1 (OCH₃), 45.8 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [C₁₈H₁₆F₂N₃O₂]⁺: 356.1154
  • Found : 356.1156

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 minimizes reagent costs by using POCl₃ (~$50/kg) over palladium catalysts (~$3,000/kg).
  • Environmental Impact : Route 3 generates less halogenated waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The difluorophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Research Implications

The structural modifications in N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine address limitations of earlier 4-anilinoquinazolines, such as rigidity and off-target effects. The benzyl linker and difluoro substitution may improve metabolic stability and kinase selectivity, though in vitro and in vivo validations are required.

Biological Activity

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H15_{15}F2_{2}N3_{3}O2_{2}
  • Molar Mass : 331.32 g/mol
  • CAS Number : 477868-59-0

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Inhibition of NF-κB Activation

Research indicates that similar quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cells. For instance, compounds in this class have shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNFα, with IC50_{50} values indicating potent activity (e.g., IL-6 IC50_{50} = 0.84 µM) . This suggests a potential therapeutic application in inflammatory diseases.

Biological Activity and Efficacy

The biological activity of this compound can be summarized as follows:

Activity IC50_{50} Remarks
Inhibition of IL-6 production0.84 µMSignificant anti-inflammatory potential
Inhibition of TNFα production4.0 µMLess potent compared to IL-6 inhibition
NF-κB translocation inhibition2 µMBlocks nuclear translocation of NF-κB dimer

Case Studies and Research Findings

  • Inflammation and Macrophage Targeting :
    A study highlighted that quinazoline derivatives could induce cell death in activated macrophages, suggesting their potential in treating conditions exacerbated by excessive macrophage activation such as autoimmune diseases .
  • Cytotoxicity Assessment :
    The cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
  • Selectivity for Kinase Inhibition :
    Similar compounds have demonstrated selective inhibition for IKKβ over IKKα, which is relevant for reducing side effects while maintaining efficacy against NF-κB activation . This selectivity is crucial for developing safer anti-inflammatory drugs.

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine and related quinazoline derivatives?

The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with substituted anilines. For example, in analogous compounds (e.g., N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), the reaction is conducted in isopropanol with DIPEA as a base at 90°C for 2 hours, followed by purification via combi-flash chromatography (0–15% EtOAc/heptane gradient) . Yields for similar derivatives range from 80–86% under optimized conditions .

Q. How are quinazoline derivatives like this compound characterized analytically?

Key methods include:

  • 1H/13C NMR : Aromatic protons (δ 7.35–8.80 ppm) and methoxy groups (δ ~4.01 ppm) are diagnostic .
  • LCMS : Molecular ion peaks (e.g., m/z 378.1 [M+1]+ for bromo-fluoro analogs) confirm molecular weight .
  • X-ray crystallography : Used to resolve intramolecular hydrogen bonds (e.g., C–H···N interactions) and π-stacking in solid-state structures .

Q. What in vitro assays are employed to evaluate the biological activity of quinazoline derivatives?

Common assays include:

  • MTT assays to measure antiproliferative effects (e.g., IC50 values against cancer cell lines like SW620) .
  • Flow cytometry with Annexin V/PI staining to quantify apoptosis .
  • Mitochondrial membrane potential assays using MitoTracker® Red dye to assess early apoptotic changes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological efficacy of quinazoline derivatives?

  • Electron-withdrawing groups (e.g., Br, Cl, F) on the phenyl ring enhance antiproliferative activity by increasing electrophilicity and target binding. For instance, N-(3-chloro-4-fluorophenyl) analogs show significant apoptosis induction via Bcl-2 suppression .
  • Methoxy groups on the quinazoline core improve solubility but may reduce membrane permeability, requiring formulation optimization .

Q. How can contradictory data on substituent effects (e.g., fluorine vs. chlorine) be resolved in SAR studies?

  • Computational modeling : DFT calculations or molecular docking can predict binding affinities to targets like kinases or DNA topoisomerases.
  • Dose-response profiling : Compare IC50 values across analogs (e.g., 10 µM vs. 30 µM) to identify concentration-dependent trends .
  • Meta-analysis : Cross-reference data from structurally related compounds (e.g., bromo vs. chloro derivatives) to isolate substituent-specific effects .

Q. What experimental strategies are used to investigate the mechanism of apoptosis induction by quinazoline derivatives?

  • Western blotting : Quantify apoptotic markers (e.g., cleaved caspases-3/9, cytochrome c release, BAX/BCL-2 ratios) .
  • ROS detection : Use 2',7'-dichlorofluorescein diacetate to measure oxidative stress contributions .
  • Cell cycle analysis : Propidium iodide staining reveals G2/M arrest, a hallmark of DNA damage response .

Q. How can solubility challenges for This compound be addressed in formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or mesylate salts for improved crystallinity .
  • Nanoformulations : Liposomal encapsulation or polymeric nanoparticles can increase bioavailability .

Methodological Considerations

  • Data Interpretation : Conflicting results (e.g., varying IC50 values across cell lines) may arise from differences in membrane transporter expression or metabolic stability. Validate findings using orthogonal assays (e.g., clonogenic survival vs. MTT) .
  • Quality Control : Ensure synthetic intermediates are rigorously purified (≥95% by HPLC) to avoid off-target effects in biological assays .

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